Murracarpin

Description

Contextualization within Natural Product Chemistry

Murracarpin is classified as a coumarin (B35378), a significant class of benzopyrone secondary metabolites widely distributed in the plant kingdom. aimspress.com These compounds are known for their diverse chemical structures and biological activities. nih.gov this compound has been identified and isolated from various plant species, notably within the Murraya genus, which belongs to the Rutaceae family. nih.govmdpi.com Plants in the Murraya genus, such as Murraya paniculata and Murraya exotica, are recognized for being a rich source of bioactive compounds, including alkaloids, flavonoids, and a large number of coumarins. mdpi.comsemanticscholar.orgbiochemjournal.com

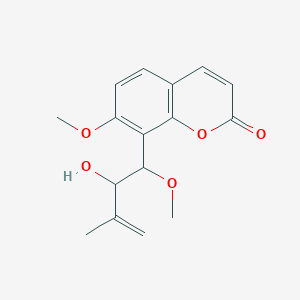

The structure of this compound was elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). jst.go.jpnih.gov Its chemical formula is C₁₆H₁₈O₅, and it has a molecular weight of 290.31 g/mol . nih.gov The systematic IUPAC name for this compound is 8-(2-hydroxy-1-methoxy-3-methylbut-3-enyl)-7-methoxychromen-2-one. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₅ | nih.gov |

| Molecular Weight | 290.31 g/mol | nih.gov |

| CAS Number | 120786-76-7 | nih.gov |

| IUPAC Name | 8-(2-hydroxy-1-methoxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | nih.gov |

| Appearance | White compound | jst.go.jp |

| Melting Point | 148–149°C | jst.go.jp |

Significance in Phytochemical Research

The significance of this compound in phytochemical research stems from its presence in medicinal plants used in traditional practices. chemfaces.comtandfonline.com Phytochemical investigations of Murraya species have led to the isolation and characterization of this compound, often alongside other coumarins. mdpi.comjst.go.jpresearchgate.net For instance, a study on the leaves of Murraya paniculata resulted in the isolation of this compound and a novel coumarin named kimcuongin (B593590). jst.go.jpnih.gov Similarly, research on Murraya exotica has identified this compound as one of the key coumarins among others like murrangatin (B14983) and osthole (B1677514). tandfonline.comchemfaces.com

These studies contribute to the growing library of natural products and provide a basis for understanding the chemical diversity within the Murraya genus. mdpi.comsemanticscholar.org The isolation of this compound involves extraction from plant materials (such as leaves and stems) followed by chromatographic separation techniques. jst.go.jpejmanager.com Its structural confirmation is a standard procedure in natural product chemistry, employing spectroscopic data analysis. jst.go.jpd-nb.infonih.gov The phytochemical analysis of plants containing this compound is crucial for building a comprehensive profile of their secondary metabolites. biochemjournal.com

Overview of Current Research Trajectories

Current research on this compound is primarily focused on elucidating its biological activities and potential as a lead compound for drug development. The main trajectories of this research are its anti-inflammatory, vasorelaxant, and chondroprotective effects.

Anti-inflammatory Activity: this compound has demonstrated notable anti-inflammatory and antinociceptive (pain-reducing) properties. chemfaces.comtandfonline.com Studies show it can inhibit the production of pro-inflammatory mediators. taylorfrancis.com For example, it has been found to effectively inhibit the elevation of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2). ejmanager.comtaylorfrancis.com Molecular docking studies suggest that this compound interacts with the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. ejmanager.comtaylorfrancis.com Among several coumarins isolated from M. exotica, this compound showed the most potent anti-inflammatory and antinociceptive activities. tandfonline.com

Vasorelaxant Activity: Research has explored the effects of this compound on vascular smooth muscle. Studies on isolated rat aorta rings showed that this compound possesses vasorelaxing activity. jst.go.jpchemfaces.com Although less potent than the co-isolated coumarin kimcuongin, its activity suggests it could be a novel vasodilator of natural origin. jst.go.jpnih.gov This line of research positions this compound as a potential scaffold for developing new antihypertensive agents. nih.govchemfaces.com

Chondroprotective Activity: There is emerging research into the chondroprotective (cartilage-protecting) effects of this compound. ejmanager.com In a rat model of osteoarthritis, this compound, along with murrangatin, was evaluated for its ability to protect cartilage. ejmanager.com The study found that both compounds could downregulate the expression of IL-1β, TNF-α, PGE2, and matrix metalloproteinases-13, which are involved in cartilage degradation. ejmanager.comchemfaces.com

Table 2: Summary of Research Findings on this compound's Biological Activity

| Research Area | Key Findings | Source |

|---|---|---|

| Anti-inflammatory | Inhibits the elevation of IL-1β, TNF-α, and PGE2. Interacts with the active site of COX-2. | ejmanager.comtaylorfrancis.com |

| Antinociceptive | Exhibits significant antinociceptive effects in vivo. | chemfaces.comtandfonline.com |

| Vasorelaxant | Shows vasorelaxing activity on isolated rat aorta with an IC50 value of 139.3 μM. | jst.go.jpnih.govchemfaces.com |

| Chondroprotective | Downregulates inflammatory markers and matrix metalloproteinases-13 involved in cartilage degradation. | ejmanager.comchemfaces.com |

Structure

3D Structure

Properties

CAS No. |

120786-76-7 |

|---|---|

Molecular Formula |

C16H18O5 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

8-(2-hydroxy-1-methoxy-3-methylbut-3-enyl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C16H18O5/c1-9(2)14(18)16(20-4)13-11(19-3)7-5-10-6-8-12(17)21-15(10)13/h5-8,14,16,18H,1H2,2-4H3 |

InChI Key |

DBPWCIPDCMVUFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources

Isolation from Murraya Species

Research has consistently reported the presence of Murracarpin in different species of the Murraya genus, which are evergreen shrubs and small trees distributed across Asia, Australia, and the Pacific Islands. mdpi.comnih.gov

Murraya paniculata, commonly known as orange jasmine or mock orange, is a significant botanical source of this compound. nih.govaimspress.com The compound has been successfully isolated from various parts of this plant, including the leaves, stems, and flowers. mdpi.comnih.govresearchgate.netthieme-connect.de Studies on M. paniculata collected from regions like Vietnam have specifically identified this compound among the coumarins present in the plant's leaves and twigs. thieme-connect.dejst.go.jp In some investigations, (±)-murracarpin and (-)-murracarpin have been isolated from the flowers and leaves, respectively. researchgate.netthieme-connect.de

Murraya exotica, which is considered by some to be a synonym of Murraya paniculata, is another well-documented source of this compound. frontiersin.orgnih.gov The compound has been isolated from the dried leaves and vegetative branches of this plant. researchgate.nettandfonline.com Research focusing on the chemical constituents of M. exotica has led to the separation of this compound along with other coumarins. tandfonline.comnih.govejmanager.com It is noted as one of the major coumarins in the leaves and has been a subject of study for its chemical properties. nih.govejmanager.com

Table 1: Botanical Sources of this compound in Murraya Species

| Species | Plant Part | Reference |

|---|---|---|

| Murraya paniculata | Leaves, Stems, Flowers | mdpi.comnih.govresearchgate.netthieme-connect.de |

| Murraya exotica | Leaves, Vegetative Branches | nih.govresearchgate.nettandfonline.com |

Murraya paniculata

Extraction and Purification Methodologies

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction using various solvents, followed by purification, primarily through chromatographic techniques.

Solvent-Based Extraction Techniques

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material. This is typically achieved by using dried and powdered plant parts, such as leaves and twigs. thieme-connect.dejst.go.jpejmanager.com

The process often begins with maceration, where the plant material is soaked in a solvent to dissolve the target compounds. aimspress.comejmanager.comnih.gov A common approach is to use a polar solvent like methanol (B129727) or ethanol (B145695) (e.g., 70% ethanol) to create a crude extract. thieme-connect.dejst.go.jptandfonline.comejmanager.com

This crude extract is then subjected to a process called partitioning (or fractionation). It is suspended in a water-alcohol mixture and successively partitioned with a series of organic solvents of increasing polarity. thieme-connect.denih.gov This separates the components based on their solubility. Solvents commonly used in this liquid-liquid extraction process for isolating coumarins like this compound include:

n-hexane thieme-connect.de

Chloroform (B151607) thieme-connect.dejst.go.jpthieme-connect.com

Dichloromethane thieme-connect.de

Ethyl acetate (B1210297) tandfonline.comejmanager.com

This compound is typically found within the chloroform-soluble fraction of the extract. researchgate.netjst.go.jpthieme-connect.comnih.gov The solvent from the desired fraction is then evaporated under reduced pressure to yield a concentrated extract for further purification. jst.go.jp

Chromatographic Separation Protocols

Following initial solvent extraction and partitioning, chromatographic methods are essential for the purification of individual compounds from the complex mixture.

Column chromatography is the principal technique used to isolate this compound from the concentrated solvent fractions. tandfonline.comnih.govejmanager.comorgchemboulder.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. orgchemboulder.comcolumbia.edu

Stationary Phase : The most commonly used stationary phase for the separation of this compound is silica (B1680970) gel (200-300 mesh). thieme-connect.deejmanager.comcolumbia.edu The silica gel is packed into a vertical glass column. orgchemboulder.com

Mobile Phase (Eluent) : The concentrated extract (e.g., the chloroform fraction) is loaded onto the top of the silica gel column. jst.go.jp A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. To separate the compounds, a gradient of increasing polarity is often used. For instance, a mixture of petroleum ether and ethyl acetate in varying ratios (e.g., from 1:1 to 1:4) can be employed. ejmanager.com

Elution and Fraction Collection : As the mobile phase moves down the column, the different compounds in the extract travel at different rates depending on their polarity and affinity for the stationary phase. irejournals.com Less polar compounds move faster, while more polar ones move slower. The solvent dripping from the bottom of the column (the eluate) is collected in a series of separate tubes, called fractions. columbia.edu

Analysis : The composition of each fraction is monitored, often using Thin-Layer Chromatography (TLC), to identify which fractions contain the pure this compound compound. tandfonline.comcolumbia.edu Fractions containing the same compound are then combined.

This systematic process of extraction and chromatographic separation allows for the isolation of pure this compound powder from its botanical sources. jst.go.jpchemfaces.com

Table 2: Summary of Extraction and Purification Steps for this compound

| Step | Technique | Details | Reference |

|---|---|---|---|

| Extraction | Maceration / Solvent Extraction | Dried, powdered leaves and stems extracted with solvents like Methanol or Ethanol. | thieme-connect.dejst.go.jptandfonline.comejmanager.com |

| Fractionation | Liquid-Liquid Partitioning | Crude extract partitioned with solvents such as n-hexane, chloroform, and ethyl acetate. This compound is often found in the chloroform fraction. | thieme-connect.dejst.go.jpthieme-connect.com |

| Purification | Column Chromatography | Separation on a silica gel column using a mobile phase gradient (e.g., petroleum ether-ethyl acetate). | thieme-connect.deejmanager.comorgchemboulder.com |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to analyze the collected fractions and identify those containing pure this compound. | tandfonline.comnih.govcolumbia.edu |

Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative analysis of plant extracts and for monitoring the separation of compounds. While specific detailed protocols for this compound are not extensively documented in the provided context, the general approach for coumarin (B35378) analysis involves a silica gel plate as the stationary phase. The mobile phase typically consists of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, in varying ratios. Visualization of the separated compounds, including this compound, on the TLC plate is often achieved under UV light, where coumarins typically exhibit fluorescence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative method used for the analysis of complex mixtures like plant extracts. journal-jop.org For the analysis of polymethoxylated flavonoids and other compounds in Murraya paniculata leaves, HPLC coupled with detectors like a photodiode array (PDA) and electrospray tandem mass spectrometry (ESI-MS/MS) has been utilized. journal-jop.orgkoreascience.kr

While specific HPLC parameters for the routine analysis of this compound are not detailed in the search results, a general procedure for coumarins can be inferred. A common approach involves Reverse-Phase HPLC (RP-HPLC) using a C18 column. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. Detection is typically performed using a UV-Vis or PDA detector, where the absorbance is monitored at a wavelength specific to the chromophore of the coumarin. The structural elucidation of this compound and related compounds has been confirmed using a combination of spectroscopic methods including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS), often following isolation by chromatographic techniques like HPLC. jst.go.jpnih.gov

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For murracarpin, various NMR experiments have been employed to map out its carbon framework and the placement of protons, leading to its unambiguous identification. jst.go.jpnih.govchemfaces.com

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides essential information about the chemical environment of the hydrogen atoms in the molecule. ejmanager.com In deuterated chloroform (B151607) (CDCl₃), the spectrum shows characteristic signals for a 7-methoxycoumarin (B196161) derivative. ejmanager.comjst.go.jp

Key signals in the ¹H NMR spectrum include two doublets for the olefinic protons of the coumarin (B35378) nucleus at approximately δ 6.23 (H-3) and δ 7.96 (H-4), each with a coupling constant (J) of 9.5 Hz. jst.go.jpjst.go.jp The aromatic region displays two ortho-coupled doublets at around δ 7.62 (H-5) and δ 7.07 (H-6) with a J value of 8.5 Hz. jst.go.jpjst.go.jp

Furthermore, the spectrum reveals the presence of two methoxy (B1213986) groups with singlets at δ 3.88 (7-OCH₃) and δ 3.15 (1'-OCH₃). jst.go.jpjst.go.jp Signals for an exo-methylene group appear as singlets at δ 4.50 (H-4'a) and δ 4.39 (H-4'b). jst.go.jp Two methine protons are observed as doublets at δ 4.81 (H-1') and δ 4.86 (H-2'), both with a coupling constant of 8.5 Hz. A methyl group gives a singlet at δ 1.48 (H-5'), and a hydroxyl group proton is also present. jst.go.jpjst.go.jp

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 6.23 - 6.26 | d | 9.4 - 10 |

| H-4 | 7.62 - 7.96 | d | 9.4 - 9.5 |

| H-5 | 7.39 - 7.62 | d | 8.5 - 8.7 |

| H-6 | 6.86 - 7.07 | d | 8.5 - 8.7 |

| 7-OCH₃ | 3.88 - 3.92 | s | |

| H-1' | 4.81 - 5.04 | d | 8.5 |

| 1'-OCH₃ | 3.15 - 3.32 | s | |

| H-2' | 4.86 | d | 8.5 |

| H-4'a | 4.50 | s | |

| H-4'b | 4.39 - 4.62 | s | |

| H-5' | 1.48 - 1.67 | s | |

| -OH | 2.70 | brs |

Data compiled from studies conducted in CDCl₃ and DMSO-d₆. ejmanager.comjst.go.jp

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the carbon atoms and information about their electronic environments. The spectrum of this compound shows 16 distinct carbon signals, consistent with its molecular formula C₁₆H₁₈O₅. ejmanager.comnih.gov

Key resonances include those for the coumarin core, such as C-2 at δ 161.3, C-7 at δ 160.4, and the olefinic carbons C-3 and C-4 at δ 113.4 and δ 143.3, respectively. ejmanager.com The carbons of the side chain are also clearly identifiable, for instance, C-1' at δ 76.4, C-2' at δ 77.8, and the exo-methylene carbon C-4' at δ 112.8. ejmanager.com The methoxy carbons resonate at δ 56.2 (7-OCH₃) and δ 57.6 (1'-OCH₃), while the methyl carbon (C-5') appears at δ 17.3. ejmanager.com

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 161.3 |

| C-3 | 113.4 |

| C-4 | 143.3 |

| C-5 | 129.0 |

| C-6 | 107.9 |

| C-7 | 160.4 |

| C-8 | 114.2 |

| C-9 | 113.3 |

| C-10 | 153.9 |

| C-1' | 76.4 |

| C-2' | 77.8 |

| C-3' | 143.6 |

| C-4' | 112.8 |

| C-5' | 17.3 |

| 7-OCH₃ | 56.2 |

| 1'-OCH₃ | 57.6 |

Data recorded in CDCl₃. ejmanager.com

Two-Dimensional NMR Techniques

To definitively establish the connectivity of atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments was utilized. jst.go.jpnih.govchemfaces.com These techniques reveal correlations between nuclei, providing a detailed structural map.

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. columbia.edu In the analysis of this compound, COSY spectra show clear correlations between the olefinic protons H-3 and H-4, as well as between the aromatic protons H-5 and H-6, confirming their respective vicinal relationships. jst.go.jpnih.gov Additionally, a crucial correlation is observed between the methine protons H-1' and H-2', establishing the connectivity within the side chain. jst.go.jp

The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This technique was vital in assigning the specific ¹H signals to their corresponding ¹³C signals in the this compound structure. jst.go.jpnih.govchemfaces.com For example, the proton signal at δ 6.23 is directly correlated to the carbon signal at δ 113.4, confirming their assignment as H-3 and C-3, respectively. All protonated carbons in the molecule were assigned using this method. jst.go.jp

The HMBC experiment is powerful for elucidating the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. columbia.edu For this compound, HMBC was instrumental in connecting the different fragments of the molecule. jst.go.jpnih.govchemfaces.com

Key HMBC correlations include:

The proton signal of the 7-methoxy group (δ 3.88) shows a cross-peak with the carbon at C-7 (δ 160.4), confirming the position of this methoxy group. jst.go.jpejmanager.com

The methine proton H-1' (δ 5.57) shows correlations to carbons C-7, C-8, and C-9, unequivocally establishing the attachment of the side chain to the C-8 position of the coumarin ring. mdpi.com

Protons of the methyl group H-5' (δ 1.64) show correlations to carbons C-2', C-3', and C-4', confirming the structure of the butenyl side chain. mdpi.com

These combined spectroscopic data provide a comprehensive and unambiguous structural elucidation of this compound.

Biosynthetic Pathways

Proposed Biogenetic Precursors and Intermediates

The journey to murracarpin begins with the shikimate pathway, which provides the initial precursor, L-phenylalanine. This amino acid enters the general phenylpropanoid pathway, a highly conserved route in higher plants, to form cinnamic acid derivatives that serve as the backbone for all coumarins. frontiersin.orgmdpi.com

The core coumarin (B35378) structure is established through the formation of simple coumarins like umbelliferone (B1683723) (7-hydroxycoumarin), which is considered a pivotal intermediate in the biosynthesis of more complex derivatives. plos.orgresearchgate.net The formation of umbelliferone from p-coumaric acid is a critical branching point from other phenylpropanoid products like lignin. frontiersin.org

For this compound, which features a methoxy (B1213986) group at the C-7 position and a complex, oxidized prenyl group at the C-8 position, several subsequent intermediates can be proposed. Following the formation of the umbelliferone core, the pathway likely involves a series of methylation, prenylation, and oxidation steps. A plausible route involves the O-methylation of umbelliferone's 7-hydroxyl group to form herniarin (7-methoxycoumarin). This intermediate would then be prenylated at the C-8 position. An alternative, and perhaps more likely, route involves the C-8 prenylation of umbelliferone to yield osthenol, which is then O-methylated at C-7 to produce osthole (B1677514). nih.gov Osthole is structurally very similar to this compound and is considered a key intermediate. researchgate.net The final steps would involve the complex enzymatic oxidation of osthole's prenyl side chain to create the specific moiety found in this compound.

A summary of the proposed key precursors and intermediates is provided below.

| Compound Name | Role in Pathway | Biosynthetic Origin |

| L-Phenylalanine | Primary Precursor | Shikimate Pathway |

| Cinnamic Acid | Phenylpropanoid Intermediate | Phenylalanine Ammonia-Lyase (PAL) action on L-Phenylalanine |

| p-Coumaric Acid | Key Phenylpropanoid Intermediate | Cinnamate 4-Hydroxylase (C4H) action on Cinnamic Acid |

| p-Coumaroyl-CoA | Activated Intermediate | 4-Coumarate-CoA Ligase (4CL) action on p-Coumaric Acid |

| Umbelliferone | Core Coumarin Structure | ortho-Hydroxylation and lactonization of p-Coumaroyl-CoA frontiersin.org |

| Osthenol | C-8 Prenylated Intermediate | C-8 Prenylation of Umbelliferone researchgate.net |

| Osthole | Methylated & Prenylated Intermediate | O-methylation of Osthenol nih.gov |

| This compound | Final Product | Oxidation of Osthole side-chain |

Enzymatic Transformations in this compound Formation

The conversion of simple precursors into the intricate structure of this compound is orchestrated by several classes of enzymes. While the specific enzymes for every step in Murraya species have not been fully elucidated, their functions can be inferred from well-characterized pathways in other coumarin-producing plants. frontiersin.orgresearchgate.net

Phenylpropanoid Pathway Enzymes : The initial steps are catalyzed by a conserved set of enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). frontiersin.orgnih.gov

Coumarin Ring Formation : The pivotal step, ortho-hydroxylation of the cinnamic acid derivative, is catalyzed by a 2-hydroxylase. researchgate.net Enzymes like p-coumaroyl-CoA 2′-hydroxylase (C2′H) or feruloyl-CoA 6′-hydroxylase (F6'H), which are 2-oxoglutarate-dependent dioxygenases (2OGDs), perform this function. frontiersin.org Following hydroxylation, the intermediate undergoes trans-cis isomerization and lactonization to form the stable coumarin ring. This cyclization can occur spontaneously but is significantly enhanced by the enzyme Coumarin Synthase (COSY). frontiersin.orgnih.govnih.gov

Prenylation : The addition of a C5 dimethylallyl pyrophosphate (DMAPP) unit to the coumarin core is a key step in the biosynthesis of this compound and related compounds. This reaction is catalyzed by prenyltransferases (PTs). frontiersin.org In plants, aromatic PTs are often membrane-bound proteins belonging to the UbiA superfamily. biorxiv.orgpnas.org Specifically, a C-prenyltransferase that attaches the prenyl group to the C-8 position of the coumarin ring is required. Such enzymes have been identified in the Rutaceae and Apiaceae families and show specificity for the coumarin substrate and the position of prenylation. researchgate.netbiorxiv.org

O-Methylation : The methoxy group at C-7 of this compound is added by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). These enzymes transfer a methyl group to a hydroxyl acceptor. researchgate.net

Side-Chain Modification : The final structural complexity of this compound's C-8 side chain is achieved through oxidative modifications of the initial prenyl group. This is a common strategy plants use to diversify secondary metabolites. These reactions, including hydroxylations and epoxidations, are typically catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netnih.govfrontiersin.org The CYP71AZ subfamily, for instance, has been shown to be a driving factor in the diversification of coumarins in apiaceous plants. frontiersin.org

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Substrate → Product (Proposed for this compound Pathway) |

| Lyase | Phenylalanine Ammonia-Lyase (PAL) | Deamination | L-Phenylalanine → Cinnamic Acid |

| Monooxygenase (CYP) | Cinnamate 4-Hydroxylase (C4H) | Aromatic Hydroxylation | Cinnamic Acid → p-Coumaric Acid |

| Ligase | 4-Coumarate-CoA Ligase (4CL) | Thioester Bond Formation | p-Coumaric Acid → p-Coumaroyl-CoA |

| Dioxygenase (2-OGD) | p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) | ortho-Hydroxylation | p-Coumaroyl-CoA → 2'-hydroxy-p-Coumaroyl-CoA |

| Acyltransferase | Coumarin Synthase (COSY) | Isomerization & Lactonization | 2'-hydroxy-p-Coumaroyl-CoA → Umbelliferone |

| Prenyltransferase | Umbelliferone C8-Prenyltransferase | C-Prenylation | Umbelliferone + DMAPP → Osthenol |

| Methyltransferase | O-Methyltransferase (OMT) | O-Methylation | Osthenol → Osthole |

| Monooxygenase (CYP) | Cytochrome P450 enzymes | Side-Chain Oxidation | Osthole → this compound |

Comparative Biosynthetic Routes of Related Coumarins

The biosynthetic pathway leading to this compound is one of many branches in the complex network of coumarin synthesis. Comparing it to the formation of other coumarin types highlights the key enzymatic steps that control structural diversification. mdpi.com

Simple Coumarins : The simplest forms, like umbelliferone (7-hydroxy), esculetin (B1671247) (6,7-dihydroxy), and scopoletin (B1681571) (7-hydroxy, 6-methoxy), are foundational. frontiersin.org Their synthesis pathways diverge at the level of the cinnamic acid precursors (p-coumaric, caffeic, or ferulic acid) or through subsequent hydroxylations and methylations of the coumarin ring itself. frontiersin.orgresearchgate.netnih.gov

Furanocoumarins : This major class is formed from umbelliferone. The key divergence is the prenylation step, followed by oxidative cyclization to form a furan (B31954) ring. plos.org Prenylation at C-6 by a specific prenyltransferase leads to demethylsuberosin, the precursor for linear furanocoumarins like psoralen (B192213). researchgate.net Conversely, prenylation at C-8 yields osthenol, the precursor for angular furanocoumarins like angelicin (B190584). researchgate.net The enzymes psoralen synthase and angelicin synthase, both CYPs, then catalyze the formation of the furan ring from the prenyl side chain. researchgate.net

Pyranocoumarins : These compounds possess a pyran ring, also formed via prenylation of a simple coumarin, but through a different cyclization mechanism than furanocoumarins. They are also classified as linear or angular. mdpi.com

Osthole : The biosynthesis of osthole is a direct precursor pathway to more complex coumarins like this compound. It involves the C-8 prenylation of umbelliferone to give osthenol, followed by O-methylation at C-7. nih.gov The pathway to this compound extends from here, utilizing osthole as a substrate for further oxidation, whereas for osthole itself, this is the final step.

This comparison underscores that the specific type of coumarin produced by a plant is determined by the presence and substrate specificity of key enzyme classes: hydroxylases that decorate the aromatic ring, prenyltransferases that determine the position of prenylation (C-6 vs. C-8), and the CYPs and other enzymes that modify or cyclize the attached prenyl group. researchgate.netfrontiersin.org

Investigation of Biosynthetic Regulation and Gene Expression

The production of this compound is tightly regulated at the genetic level, responding to both developmental cues and environmental stresses. While specific research on the regulation of this compound biosynthesis is limited, studies on other coumarins provide a clear framework for the expected control mechanisms. frontiersin.org

The expression of coumarin biosynthetic genes is controlled by a network of transcription factors (TFs). Co-expression analyses have revealed that TFs from the MYB, bHLH, AP2, and WRKY families play crucial roles in activating or repressing the pathway genes. frontiersin.org For example, the jasmonate (JA) signaling pathway, a key plant defense response system, can activate scopoletin biosynthesis through the TF MYC2. frontiersin.org

Environmental factors are major triggers for coumarin biosynthesis. Abiotic stresses such as drought, salinity, and nutrient deficiency, as well as biotic stresses like pathogen infection and insect attack, have been shown to induce the expression of biosynthetic genes and lead to the accumulation of coumarins. frontiersin.org This suggests that this compound, found in plants like Murraya paniculata, likely functions as a phytoalexin or defense compound, with its production ramped up when the plant is under threat. Furthermore, exogenous application of signaling molecules like melatonin (B1676174) has been shown to upregulate a suite of coumarin synthesis genes, including PAL, C4H, 4CL, and various CYPs, in medicinal plants. researcher.life

Therefore, the biosynthesis of this compound is likely governed by a complex regulatory network that integrates environmental signals and internal developmental programs to control the expression of the required biosynthetic genes, mediated by conserved families of plant transcription factors. frontiersin.orgresearchgate.net

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches to Murracarpin

Total synthesis aims to construct this compound from simple, commercially available starting materials. The primary challenges in its synthesis include the regioselective installation of the C8 side chain and the construction of the coumarin (B35378) lactone ring. A common retrosynthetic analysis disconnects the molecule at the C8-side chain bond and the coumarin lactone ether linkage.

One prominent strategy begins with a suitably substituted phenol, such as 2-hydroxy-4-methoxybenzaldehyde (B30951). The synthesis proceeds through several key steps:

Coumarin Core Formation: The initial step often involves a condensation reaction to build the α,β-unsaturated ester system required for the lactone. A Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and a malonic acid derivative, followed by intramolecular cyclization (lactonization), is a classic route to form the 7-methoxycoumarin (B196161) scaffold.

C8 Acylation: The most critical step is the introduction of the side chain at the C8 position. This is typically achieved via a Friedel-Crafts acylation or a Fries rearrangement. For instance, the 7-methoxycoumarin intermediate can be acylated using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction must be carefully controlled to favor acylation at the electron-rich and sterically accessible C8 position over the C6 position.

The table below outlines a representative pathway for the total synthesis of this compound.

| Step | Starting Material | Key Reagents/Conditions | Reaction Type | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2-Hydroxy-4-methoxybenzaldehyde | Diethyl malonate, Piperidine (catalyst), Heat | Knoevenagel Condensation / Lactonization | 7-Methoxycoumarin |

| 2 | 7-Methoxycoumarin | 3-Methylbutanoyl chloride, AlCl₃, CS₂ (solvent) | Friedel-Crafts Acylation | This compound |

Semi-synthesis of this compound Analogs

Semi-synthesis offers an alternative and often more efficient route by utilizing structurally related, abundant natural products as starting materials. For this compound, the most logical precursor is Osthole (B1677514), a prenylated coumarin that shares the same 7-methoxycoumarin core and C8-substitution pattern. The only structural difference is the oxidation state of the side chain; Osthole possesses a 3-methylbut-2-enyl (prenyl) group, whereas this compound has a 3-methyl-2-oxobutyl group.

The key transformation is the selective oxidation of the double bond in the prenyl side chain of Osthole to form the ketone functionality of this compound. Several oxidative methods have been explored for this purpose:

Wacker-Type Oxidation: This method uses a palladium(II) catalyst system (e.g., PdCl₂) with a co-oxidant (e.g., CuCl₂ or benzoquinone) under an oxygen atmosphere. It is known for selectively oxidizing terminal alkenes to methyl ketones.

Epoxidation-Rearrangement: The prenyl double bond can first be converted to an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be rearranged to the target ketone under acidic or Lewis acidic conditions.

Ozonolysis: While effective, ozonolysis is a harsh method that can lead to over-oxidation or cleavage of other sensitive functional groups if not carefully controlled with a reductive workup (e.g., using dimethyl sulfide).

| Oxidative Method | Starting Material | Typical Reagent System | Key Advantage | Potential Limitation |

|---|---|---|---|---|

| Wacker-Type Oxidation | Osthole | PdCl₂, CuCl₂, O₂, DMF/H₂O | High selectivity for methyl ketone formation. | Requires precious metal catalyst; conditions can be sensitive. |

| Epoxidation-Rearrangement | Osthole | 1. m-CPBA; 2. BF₃·OEt₂ or H⁺ | Uses common laboratory reagents. | Two-step process; rearrangement can yield side products. |

| Ozonolysis | Osthole | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | Powerful and fast oxidation. | Low selectivity; risk of over-oxidation of the coumarin ring. |

Derivatization and Chemical Modification Techniques

Derivatization of the this compound molecule is essential for structure-activity relationship (SAR) studies. These modifications target the key functional groups: the side-chain ketone, the C7-methoxy group, and the aromatic ring.

Simple and high-yielding reactions can be used to modify the existing functional groups of this compound, producing a first generation of analogs.

Reduction of the Ketone: The carbonyl group in the side chain is readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). This transformation converts this compound into its corresponding alcohol derivative, altering the polarity and hydrogen-bonding capability of the side chain.

Demethylation of the Ether: The C7-methoxy group can be cleaved to reveal a free hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr). This produces the 7-hydroxy analog, which can serve as a handle for further functionalization, such as etherification or esterification.

| Target Functional Group | Reagent | Transformation | Product Structure |

|---|---|---|---|

| Side-chain Ketone (C=O) | Sodium Borohydride (NaBH₄) | Ketone to Secondary Alcohol | 7-methoxy-8-(2-hydroxy-3-methylbutyl)coumarin |

| C7-Methoxy Group (-OCH₃) | Boron Tribromide (BBr₃) | Methyl Ether to Phenolic Hydroxyl | 7-hydroxy-8-(3-methyl-2-oxobutyl)coumarin |

More profound changes to the this compound structure involve modifying the core coumarin scaffold itself. These strategies aim to explore new chemical space by altering the substitution pattern or the ring system.

Electrophilic Aromatic Substitution: The C6 position of the coumarin ring is activated by the electron-donating C7-methoxy group. This allows for regioselective electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using N-bromosuccinimide) to introduce new substituents at C6.

Lactone Ring Opening: The lactone ring can be opened under basic conditions (e.g., NaOH hydrolysis) to form the corresponding (Z)-coumarinic acid salt. This open-chain derivative can be re-closed or used as a precursor for other heterocyclic systems.

Modification via the C7-OH Analog: Once the C7-methoxy group is demethylated to a hydroxyl group, this position becomes a versatile anchor point. It can be alkylated with various electrophiles (e.g., benzyl (B1604629) bromide, propargyl bromide) via Williamson ether synthesis to generate a library of new C7-O-substituted analogs.

Functional Group Interconversions

Novel Methodologies for Coumarin Synthesis

While classic methods like the Pechmann and Knoevenagel condensations are reliable, modern organic synthesis has introduced novel methodologies that offer improvements in efficiency, selectivity, and environmental sustainability. These advanced techniques are directly applicable to the synthesis of this compound and its analogs.

Transition-Metal Catalyzed Synthesis: Palladium-catalyzed reactions, such as the Heck and Suzuki cross-couplings, provide powerful tools for C-C bond formation. For example, a coumarin core can be assembled by the palladium-catalyzed intramolecular cyclization of an o-hydroxyphenylpropiolate ester. These methods allow for greater substrate scope and functional group tolerance compared to traditional acid-catalyzed condensations.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically accelerate classic coumarin syntheses. For instance, a Pechmann condensation that might take several hours under conventional heating can often be completed in minutes in a microwave reactor, frequently with improved yields and cleaner reaction profiles.

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a green alternative to metal-based catalysis. Organocatalysts, such as proline or its derivatives, can effectively catalyze the Knoevenagel condensation step in coumarin synthesis under mild conditions.

| Methodology | Key Principle | Primary Advantage | Applicability to this compound Synthesis |

|---|---|---|---|

| Transition-Metal Catalysis | C-C and C-O bond formation via Pd, Cu, or Rh catalysts. | High functional group tolerance, broad substrate scope. | Can be used to construct the core or attach complex side chains. |

| Microwave-Assisted Synthesis | Rapid heating via dielectric polarization. | Drastic reduction in reaction time, often higher yields. | Accelerates traditional condensation reactions (Pechmann, Knoevenagel). |

| Organocatalysis | Catalysis by small, metal-free organic molecules. | Environmentally benign, mild conditions, avoids metal contamination. | Greener alternative for the initial condensation step. |

Pharmacological Investigations in Vitro and Mechanistic Studies

Anti-inflammatory Activity

Murracarpin has demonstrated notable anti-inflammatory activities in various experimental models. chemfaces.comkcl.ac.uknih.gov These investigations have highlighted its ability to modulate key components of the inflammatory response.

Cellular Models of Inflammation (e.g., RAW264.7 cells)

The murine macrophage cell line, RAW264.7, is a widely utilized in vitro model for studying inflammation. jpionline.orgnih.govplos.org When stimulated with agents like lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators. jpionline.orgmdpi.commdpi.com Studies utilizing RAW264.7 cells have been instrumental in assessing the anti-inflammatory potential of various compounds. nih.govplos.orgmdpi.com The response of these cells to inflammatory stimuli, such as the production of nitric oxide (NO) and cytokines, provides a platform to evaluate the efficacy of potential anti-inflammatory agents. jpionline.orgmdpi.com

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, NO, PGE2)

This compound has been shown to influence the production of several key pro-inflammatory mediators. Research indicates its potential to inhibit the elevation of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). researchgate.net Specifically, in a carrageenan-induced pleurisy model, this compound was reported to effectively inhibit the increase of IL-1β, TNF-α, and PGE2. researchgate.net Furthermore, studies on extracts containing this compound have demonstrated a decrease in the levels of IL-1β and TNF-α in a rat knee osteoarthritis model. kcl.ac.uknih.gov The modulation of these critical cytokines suggests a direct impact on the inflammatory cascade. mdpi.comcimap.res.innih.gov

Below is a table summarizing the observed effects of this compound on various pro-inflammatory mediators based on available research findings.

| Pro-inflammatory Mediator | Observed Effect of this compound | Experimental Model | Reference |

| TNF-α | Inhibition of elevation/decrease in content | Carrageenan-induced pleurisy; Rat knee osteoarthritis model | kcl.ac.uknih.govresearchgate.net |

| IL-6 | Data on direct modulation by isolated this compound is emerging. However, it is a key pro-inflammatory cytokine. mdpi.comnih.gov | Not explicitly detailed for isolated this compound in provided context. | |

| NO (Nitric Oxide) | Inhibition of inducible nitric oxide synthase (iNOS) activity, which produces NO. | Rat knee osteoarthritis model (extract containing this compound) | kcl.ac.uknih.gov |

| PGE2 | Inhibition of elevation | Carrageenan-induced pleurisy | researchgate.net |

| IL-1β | Inhibition of elevation/decrease in content | Carrageenan-induced pleurisy; Rat knee osteoarthritis model | kcl.ac.uknih.govresearchgate.net |

Impact on Inflammatory Signaling Pathways

The anti-inflammatory effects of compounds are often rooted in their ability to modulate intracellular signaling pathways that regulate the expression of inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. wikipedia.orginstitutimagine.orgnih.gov It controls the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. frontiersin.org Activation of the NF-κB pathway is a key step in the inflammatory process. nih.govmdpi.com While direct studies on this compound's effect on the NF-κB pathway are still developing, the inhibition of NF-κB signaling is a recognized strategy for controlling inflammation. wikipedia.orgmdpi.com

Mitogen-Activated Protein Kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation. assaygenie.comkoreamed.org These pathways, which include ERK, JNK, and p38 MAPKs, are activated by various stimuli, including inflammatory cytokines, and play a significant role in regulating the production of inflammatory mediators. koreamed.orgunits.it Some natural compounds exert their anti-inflammatory effects by modulating MAPK signaling. mdpi.com Evidence suggests that coumarins, the class of compounds to which this compound belongs, can affect the MAPK pathway. researchgate.net

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for signaling initiated by numerous cytokines and growth factors, playing a pivotal role in immunity and inflammation. dovepress.comjdermis.comjdermis.com Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. dovepress.comfrontiersin.org The JAK/STAT pathway transmits signals from cytokine receptors to the nucleus, leading to the transcription of target genes involved in the inflammatory response. dovepress.comfrontiersin.org Murrangatin (B14983) and this compound have been suggested as potential backbones for new compounds that may interact with this pathway. molnova.cn

Nitric Oxide Synthase (iNOS) Activity

This compound has been identified as a notable inhibitor of inducible nitric oxide synthase (iNOS) activity. This inhibitory action is a key component of its anti-inflammatory properties. tandfonline.comkcl.ac.ukresearchgate.nettandfonline.com Studies on extracts containing this compound and on the isolated compound itself have shown that it possesses significant potential to curb inflammatory pathways. tandfonline.comresearchgate.net

The mechanism behind this anti-inflammatory effect is linked to the downregulation of pro-inflammatory mediators. In experimental models, the inhibition of iNOS activity by this compound is associated with a reduction in the levels of key cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). tandfonline.comresearchgate.net Among several coumarins isolated from Murraya exotica, this compound was highlighted as exhibiting the most significant potential for anti-inflammatory and antinociceptive effects. tandfonline.comkcl.ac.uktandfonline.com While its potent activity is recognized, specific quantitative data such as IC₅₀ values from direct enzymatic assays on this compound are not detailed in the available literature.

Antinociceptive Activity (In Vitro Models)

This compound has demonstrated significant antinociceptive, or pain-relieving, properties. tandfonline.comtandfonline.comnih.gov However, the current body of scientific literature primarily documents these effects through various in vivo animal models, including acetic acid-induced writhing and hot-plate tests. tandfonline.comtandfonline.comnih.gov In these studies, this compound was shown to be one of the most potent compounds isolated from Murraya exotica. tandfonline.comtandfonline.com

Detailed investigations into the antinociceptive activity of this compound using specific in vitro models are not extensively reported in the available scientific literature. Therefore, a quantitative analysis based on in vitro assays is not currently possible.

Mechanistic Insights into Pain Modulation

The primary mechanism understood to underlie this compound's pain-modulating effects is its anti-inflammatory activity. tandfonline.comresearchgate.net Pain perception is often heightened by inflammatory processes, and by mitigating inflammation, this compound indirectly reduces nociceptive signaling. The modulation of pain is thought to stem from its ability to inhibit iNOS and consequently decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are known to sensitize nociceptors. tandfonline.comresearchgate.net

Direct mechanistic studies on how this compound interacts with specific pain receptors, ion channels, or neuronal pathways at a molecular level in vitro are not yet available. The current understanding links its analgesic effects to the well-documented suppression of inflammatory mediators.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory potential against several key enzymes, revealing a degree of specificity in its interactions.

Soluble Epoxide Hydrolase (sEH) Inhibition

The inhibitory effect of this compound on soluble epoxide hydrolase (sEH) has been investigated. This enzyme is a therapeutic target as its inhibition can increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). researchgate.netmdpi.com In a study evaluating five coumarins from Murraya paniculata, this compound (identified as compound 5) was tested for its sEH inhibitory activity. However, it was not found to be a significant inhibitor in that particular assay, and consequently, an IC₅₀ value was not reported for it, unlike for other tested coumarins such as omphalocarpin and kimcuongin (B593590). researchgate.net While some literature suggests that this compound could serve as a structural backbone for developing sEH inhibitors, specific data on its potent enzymatic inhibition is lacking. molnova.cn

Table 1: sEH Inhibition by Coumarins from Murraya paniculata (Note: Data for this compound was not quantifiable in this study)

| Compound | IC₅₀ (µM) | Inhibition Mode |

| Mexoticin | N/A | Not Determined |

| Omphalocarpin | 2.2 ± 4.7 | Mixed |

| Murrangatin | 13.9 ± 6.5 | Noncompetitive |

| Kimcuongin | 3.2 ± 4.5 | Noncompetitive |

| This compound | N/A | Not Determined |

Source: Adapted from research on coumarins isolated from Murraya paniculata. researchgate.net

Carbonic Anhydrase Isozyme II (hCAII) Inhibition

Carbonic anhydrase isozyme II (hCAII) is a zinc metalloenzyme involved in various physiological processes. frontiersin.orgfrontiersin.org While other classes of compounds, such as flavonoids and different coumarin (B35378) derivatives isolated from Murraya paniculata, have been investigated for their ability to inhibit hCAII, there is currently no available scientific evidence to suggest that this compound itself has been tested for or exhibits inhibitory activity against this enzyme. mdpi.com

Other Enzyme Target Modulations

Beyond the enzymes discussed, there is a lack of specific research in the current literature detailing the modulatory effects of this compound on other enzyme targets.

Chondroprotective Activity (In Vitro Models)

This compound has been identified as a bioactive constituent in plants of the Murraya genus, which have demonstrated chondroprotective effects in preclinical studies. Research on extracts from Murraya exotica, a source of this compound, has shown the ability to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in synovial fluid and reduce chondrocyte apoptosis in a dose-dependent manner nih.gov. The anti-inflammatory and chondroprotective properties of Murrayae Folium et Cacumen (the leaves and twigs of Murraya paniculata and M. exotica) are considered significant pharmacological activities of the plant nih.gov.

The molecular mechanisms underlying the chondroprotective effects of Murraya extracts containing this compound point towards the inhibition of the β-catenin signaling pathway nih.gov. In vitro studies using quantitative real-time polymerase chain reaction (qRT-PCR) and western blotting have revealed that M. exotica extract can downregulate the mRNA and protein expression of β-catenin and Cyclooxygenase-2 (COX-2) nih.gov. The Wnt/β-catenin signaling pathway is a known regulator in the pathogenesis of osteoarthritis, and its inhibition is a key therapeutic target nih.govplos.org. Activation of β-catenin in chondrocytes can lead to an osteoarthritis-like phenotype plos.org. Therefore, the observed chondroprotective activity of Murraya extracts is likely mediated, at least in part, through the suppression of β-catenin signaling, which in turn reduces inflammation and apoptosis in chondrocytes nih.gov. A comprehensive review also supports the involvement of the Wnt/β-catenin signaling pathway in the pharmacological effects of these plant extracts nih.gov.

Table 1: In Vitro Chondroprotective Effects of Murraya exotica Extract

| Assay | Finding | Implied Mechanism | Reference |

|---|---|---|---|

| Cytokine Analysis | Dose-dependent decrease in TNF-α and IL-1β in synovial fluid. | Anti-inflammatory | nih.gov |

| Apoptosis Assay | Reduction in chondrocyte apoptosis. | Anti-apoptotic | nih.gov |

Vasorelaxant Activity (In Vitro Models)

This compound has been directly investigated for its vasorelaxant properties. In a study utilizing endothelium-denuded rat aorta rings, this compound was isolated from a chloroform (B151607) fraction of a methanol (B129727) extract of Murraya paniculata leaves, which had shown significant vasorelaxing effects jst.go.jp. The study confirmed that this compound itself induces a concentration-dependent relaxation of these aortic preparations jst.go.jp.

The vasorelaxant effect of this compound was evaluated on aorta rings pre-contracted with a high concentration of potassium chloride (K60) jst.go.jp. This specific methodology suggests a potential mechanism of action involving the modulation of ion channels. By causing relaxation in a high-potassium environment, the compound may interfere with the influx of calcium through voltage-gated calcium channels, a common mechanism for vasorelaxant agents. This compound was found to be less potent than the novel coumarin kimcuongin, which was isolated from the same plant extract jst.go.jp.

Table 2: Vasorelaxant Activity of this compound on Rat Aorta Rings

| Compound | IC₅₀ (µM) | Eₘₐₓ (%) | In Vitro Model | Reference |

|---|---|---|---|---|

| This compound | 139.3 ± 19.5 | 75.4 ± 3.5 | Endothelium-denuded rat aorta rings pre-contracted with K60. | jst.go.jp |

Molecular and Cellular Targets

The specific molecular and cellular targets of this compound are not yet extensively characterized in publicly available scientific literature. However, the process of identifying such targets involves specialized assays as described below.

Receptor binding assays are a fundamental tool in pharmacology for determining how a ligand (like this compound) interacts with a receptor creative-bioarray.com. These assays measure the affinity of a ligand for a specific receptor and can help identify which receptor subtypes a compound targets creative-bioarray.comnih.gov. The process often involves using a radiolabeled version of a known ligand to compete with the test compound for binding to the receptor target upenn.edu. By measuring the displacement of the radioligand, the binding affinity (often expressed as a dissociation constant, Kd, or an inhibitory constant, Ki) of the test compound can be determined nih.govnih.gov. Such studies would be essential to determine if this compound's pharmacological effects are mediated through specific G-protein coupled receptors, nuclear receptors, or other receptor types. As of now, specific receptor binding data for this compound have not been published.

Protein-ligand interaction analysis provides detailed insights into the specific molecular interactions between a compound and its protein target at an atomic level numberanalytics.com. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like molecular dynamics (MD) simulations are employed to visualize and understand these interactions numberanalytics.comrsc.org. These analyses can reveal the precise binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur in the protein upon ligand binding numberanalytics.comfrontiersin.org. Such information is crucial for understanding the mechanism of action and for the rational design of more potent and selective derivatives osdd.net. Currently, there are no specific protein-ligand interaction analyses for this compound reported in the literature.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For murracarpin, several key pharmacophoric features have been identified that are crucial for its various observed effects.

The core of the molecule is the coumarin (B35378) scaffold, a 1,2-benzopyrone ring system, which is a common feature in many biologically active natural products. sci-hub.senih.gov The anti-inflammatory and analgesic activities of this compound are thought to be strongly associated with two main structural elements: the methoxyl group at the C-7 position and the short, functionalized chain at the C-8 position. sci-hub.sesci-hub.se This C-8 side chain, which contains double bonds and a hydroxyl group, is a significant contributor to its biological profile. sci-hub.se

In the context of its inhibitory action on soluble epoxide hydrolase (sEH), pharmacophore analysis suggests that the A ring (the benzene (B151609) part) and the C ring (the pyrone part) of the coumarin nucleus play a direct role in binding to the enzyme's catalytic pocket. researchgate.net Specifically, these rings appear to interact with the catalytic triad (B1167595) of the enzyme. researchgate.net

Furthermore, this compound possesses two chiral carbons within its structure. ejmanager.com While the specific contributions of each enantiomer have not always been detailed in initial studies, the stereochemistry at these centers is considered potentially important for its biological activity, influencing how the molecule interacts with its biological targets. ejmanager.com The chondroprotective effects of this compound, for instance, are linked to its ability to down-regulate inflammatory mediators, an interaction that is likely dependent on its specific three-dimensional shape. ejmanager.comaimspress.com

Influence of Substituent Effects on Biological Activity

Substituents on the coumarin framework significantly modulate the molecule's biological activity. nih.govresearchgate.net The nature and position of these groups can alter the electronic properties, lipophilicity, and steric profile of the compound, thereby influencing its interaction with biological targets. pku.edu.cnmdpi.com

For this compound, the substituent at the C-7 position has been identified as a key determinant of its anti-inflammatory activity. sci-hub.se The presence of a methoxyl group (-OCH3) at C-7 is considered a critical condition for this effect. sci-hub.se Studies on various coumarins have shown that the bioactivities are often influenced by the types of substituents at the C-6 and/or C-7 positions. researchgate.net

The C-8 substituent, a complex short chain with an alcohol hydroxyl group and a double bond, is also vital for the potent anti-inflammatory and analgesic effects of this compound. sci-hub.sesci-hub.se The characteristics of this side chain, including its length, flexibility, and the presence of the hydroxyl group for potential hydrogen bonding, are crucial for its interaction with target proteins.

General studies on coumarin derivatives have shown that electron-withdrawing or electron-donating substituents can have a profound impact on biological activity. rsc.orgcsic.es For example, the introduction of fluorine atoms or other halogens can enhance the biological potential of various molecular scaffolds. csic.esmdpi.com While specific synthetic modifications of the this compound structure are not extensively detailed in the provided literature, the principles of SAR suggest that altering the C-7 methoxy (B1213986) group (e.g., to a hydroxyl or a longer alkoxy group) or modifying the C-8 side chain (e.g., by saturation of the double bond or esterification of the hydroxyl group) would likely lead to significant changes in its biological activity profile.

Correlations between Structural Motifs and Specific Activities

Specific structural components of this compound can be directly correlated with its observed biological functions.

Anti-inflammatory and Analgesic Activity : The combination of the C-7 methoxyl group and the C-8 side chain is strongly correlated with potent anti-inflammatory and analgesic effects. sci-hub.senih.govsci-hub.se this compound has been shown to inhibit the elevation of pro-inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin (B15479496) E2 (PGE2). ejmanager.comaimspress.com This activity is attributed to the specific arrangement of these functional groups on the coumarin nucleus.

Chondroprotective Activity : The chondroprotective effect of this compound is linked to its ability to down-regulate the expression of IL-1β, TNF-α, PGE2, and matrix metalloproteinase-13 (MMP-13). ejmanager.comaimspress.com This mechanism prevents the degradation of cartilage, and the structural motifs responsible are the same as those for its general anti-inflammatory action. The presence of two chiral centers in the structure may be crucial for the specific interactions leading to this chondroprotective outcome. ejmanager.com

Soluble Epoxide Hydrolase (sEH) Inhibition : The inhibitory effect on sEH is correlated with the interaction of the coumarin A and C rings with the enzyme's catalytic pocket. researchgate.net This suggests the planar aromatic system of this compound is a key structural motif for this specific enzyme inhibition.

Comparative SAR Analysis with Other Natural Coumarins

Comparing the structure and activity of this compound with other related natural coumarins provides valuable insights into the key determinants of biological efficacy.

This compound is structurally similar to osthole (B1677514) , another natural coumarin, and both exhibit strong anti-inflammatory and analgesic effects. nih.gov This suggests that the prenyl-like ether substituent at C-7 and an additional substituent at C-8 are favorable for this activity.

A direct comparison can be made with murrangatin (B14983) , a natural coumarin analogue of this compound. ejmanager.comaimspress.com Both compounds show chondroprotective activity by down-regulating inflammatory cytokines and enzymes like MMP-13. ejmanager.comaimspress.com The structural difference between them lies in the C-8 side chain, yet they retain a similar biological activity profile, indicating that some variation in the C-8 position is permissible for this effect.

In studies on vasorelaxant activity, this compound was compared with a novel coumarin, kimcuongin (B593590) . researchgate.net While both showed activity, kimcuongin was found to be more potent. researchgate.net This highlights how subtle structural differences can lead to significant changes in potency.

The table below presents a comparative view of this compound and other coumarins concerning their inhibitory effects on soluble epoxide hydrolase (sEH).

| Compound | sEH Inhibitory Activity (IC₅₀ µM) | Source |

|---|---|---|

| Coumarin 2 (unnamed in source) | 2.2 ± 4.7 | researchgate.net |

| Coumarin 4 (unnamed in source) | 3.2 ± 4.5 | researchgate.net |

| Coumarin 3 (unnamed in source) | 13.9 ± 6.5 | researchgate.net |

| This compound | Inactive | researchgate.net |

This data indicates that while this compound possesses a coumarin structure, specific substitutions in other coumarins lead to potent sEH inhibition, whereas this compound itself is inactive in this specific assay. researchgate.net This underscores the high degree of specificity in structure-activity relationships.

The vasorelaxant activity of this compound has also been quantified and compared, as shown in the table below.

| Compound | Vasorelaxant Activity (IC₅₀ µM) | Source |

|---|---|---|

| Kimcuongin | 37.7 | researchgate.net |

| This compound | 139.3 | researchgate.net |

This comparison demonstrates that this compound is a less potent vasorelaxant than kimcuongin, suggesting that the specific structure of kimcuongin is more optimal for this particular biological action. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on a molecule's structure and energy, going beyond static structural data to explore its behavior over time and in various environments.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its relationship to its activity. For murracarpin, molecular modeling and conformational analysis have been employed to determine its absolute configuration. jst.go.jp One study focused on the stereochemistry of (-)-murracarpin, concluding that the preferred stereochemistry is (1'S, 2'R). jst.go.jp This determination was based on spectroscopic evidence combined with molecular modeling and a conformational analysis of the related 7-methoxycoumarin (B196161) moiety. jst.go.jp

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com This technique allows researchers to observe how a molecule's conformation changes, how it interacts with its environment (like a solvent or a biological membrane), and the dynamics of its binding to a target protein. nih.govmdpi.com The simulation calculates the trajectory of particles by numerically solving Newton's equations of motion, providing insights into the time-dependent behavior of a molecular system. youtube.com

While specific, in-depth molecular dynamics simulation studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the methodology is central to modern drug discovery and computational chemistry. mdpi.com For instance, direct MD simulations have been mentioned in the context of synthetic strategies for related complex natural products. researchgate.net Such simulations are vital for refining docked poses, understanding the stability of ligand-protein complexes, and calculating more accurate binding free energies.

Free energy calculations are a cornerstone of computational chemistry for predicting the binding affinity of a ligand to a protein. nih.govnih.gov These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), estimate the thermodynamics of binding. frontiersin.org

In a molecular docking study investigating the chondroprotective effects of this compound, its binding free energy (ΔGbind) against the cyclooxygenase-2 (COX-2) enzyme was calculated. ejmanager.com The study reported a binding energy of -8.10 kcal/mol for this compound, which corresponds to a calculated inhibition constant (Ki) of 1.15 x 10³ nmol. ejmanager.com These values provide a quantitative estimate of the binding affinity. For comparison, the reference compound Indomethacin showed a binding energy of -10.88 kcal/mol in the same study. ejmanager.com

Table 1: Calculated Binding Free Energy and Inhibition Constant for this compound against COX-2 Data sourced from a molecular docking study investigating chondroprotective activity. ejmanager.com

| Compound | Binding Free Energy (ΔGbind) (kcal/mol) | Inhibition Constant (Ki) (nmol) |

| This compound | -8.10 | 1.15 x 10³ |

| Indomethacin | -10.88 | 10.63 |

Molecular Dynamics Simulations

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the interaction between a small molecule ligand and a protein's binding site.

Molecular docking studies have been conducted to predict the interactions between this compound and several protein targets, primarily to explain its anti-inflammatory and other biological activities.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): In a study investigating its anti-inflammatory properties, this compound was docked into the active sites of COX-2 and 5-LOX. taylorfrancis.com The results showed that this compound forms a strong hydrogen bond with the amino acid residue Val-523 in the active site of COX-2. taylorfrancis.com With 5-LOX, it was predicted to form two hydrogen bonds. taylorfrancis.com Another docking study against COX-2 further detailed these interactions, noting that the benzene (B151609) ring of this compound interacts closely with Leu352 and Ser353 residues, while its o-methoxy group protrudes into a large cavity, interacting with Ser353, Tyr355, and Val523. ejmanager.com

Soluble Epoxide Hydrolase (sEH): this compound was included in a study of five coumarins isolated from Murraya paniculata to assess their inhibitory effects against soluble epoxide hydrolase (sEH). thieme-connect.de While this compound itself did not show significant inhibitory activity in the corresponding bioassay, molecular modeling for the active coumarins in the series revealed hydrophobic interactions with residues such as Asp335A, Leu408A, Leu499A, His524A, and Trp525A within the sEH active site. thieme-connect.de

Table 2: Predicted Molecular Interactions of this compound with Protein Targets This table summarizes the key amino acid residues predicted to interact with this compound in docking studies.

| Protein Target | Interacting Residues | Type of Interaction | Reference |

| COX-2 | Val-523 | Hydrogen Bond | taylorfrancis.com |

| Leu352, Ser353 | Close Contact (Benzene Ring) | ejmanager.com | |

| Ser353, Tyr355, Val523 | Interaction (o-methoxy group) | ejmanager.com | |

| 5-LOX | Not specified | 2 Hydrogen Bonds | taylorfrancis.com |

A key outcome of molecular docking is the identification of the specific location on the protein where the ligand binds. In the case of this compound, studies have consistently shown it binding within the active site cavities of its target enzymes.

COX-2: Docking simulations placed this compound within the same active site cavity of COX-2 that is occupied by the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin. ejmanager.com The reliability of the docking model was validated by first docking the original ligand (Indomethacin) from the crystal structure back into the protein, which successfully reproduced the experimentally observed binding mode. ejmanager.com This indicates that this compound likely exerts its inhibitory effect by competing for the same binding site as the enzyme's natural substrate or known inhibitors. ejmanager.com

5-LOX and sEH: Similarly, docking research positioned this compound in the active site of 5-LOX. taylorfrancis.com For the investigations involving soluble epoxide hydrolase (sEH), this compound and other coumarins were manually docked at the enzyme's active site to analyze their potential binding modes. thieme-connect.de

Ligand-Protein Interaction Prediction

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to predict the properties of molecules. rsc.org These calculations can determine the three-dimensional structure, electron distribution, and energy of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and interactions with biological targets. whiterose.ac.uk For a natural product like this compound, these studies can help elucidate the structural features responsible for its observed biological effects, such as its vasorelaxing properties. jst.go.jp

Electronic structure analysis focuses on the distribution of electrons within a molecule, providing a detailed picture of its chemical nature. nih.gov Using methods like Density Functional Theory (DFT), researchers can calculate various electronic properties to understand molecular reactivity and intermolecular interactions. whiterose.ac.uk

A key component of this analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). malayajournal.org For this compound, electron-rich areas, likely around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, would be highlighted as potential sites for electrophilic attack or hydrogen bonding. Conversely, electron-deficient regions could indicate sites susceptible to nucleophilic attack. This information is critical for predicting how this compound might bind to a biological receptor.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical indicators of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. malayajournal.org For this compound, FMO analysis would reveal its tendency to participate in reactions involving electron transfer. The spatial distribution of the HOMO and LUMO lobes would pinpoint the specific atoms or regions of the molecule most likely to be involved in such interactions. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table is illustrative. Specific calculated values for this compound were not available in the search results.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.45 |

Electronic Structure Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwikipedia.org The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. jocpr.com This approach is widely used in drug discovery to optimize lead compounds and predict toxicity. jocpr.commdpi.com

The development of a QSAR model is a systematic process. toxicology.org First, a dataset of compounds with known chemical structures and measured biological activities (e.g., IC50 values for enzyme inhibition or anti-inflammatory effects) is compiled. mdpi.com For this compound, this could involve its measured vasorelaxing activity jst.go.jp or its potential anti-inflammatory properties. sci-hub.se

Next, molecular descriptors are calculated for each compound in the dataset. A statistical method, commonly Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest or Support Vector Machines, is then used to build a mathematical equation that links the descriptors (the independent variables) to the biological activity (the dependent variable). wikipedia.orgtoxicology.org

The resulting model's quality and predictive power are assessed through rigorous validation. mdpi.com Internal validation (e.g., cross-validation) checks the model's robustness, while external validation uses a separate test set of compounds to evaluate its ability to predict the activity of new molecules. Key statistical metrics include the coefficient of determination (R²), which measures the goodness-of-fit, and the cross-validated coefficient (Q² or r²(CV)), which measures predictive ability. A statistically robust QSAR model is generally expected to have an R² > 0.6 and a Q² > 0.5. mdpi.com

Table 2: Example of a Hypothetical QSAR Model for Anti-Inflammatory Activity of Coumarins This table is for illustrative purposes to show how a QSAR model would be presented.

| Model Equation | Activity = 0.75(Descriptor A) - 0.43(Descriptor B) + 5.12 |

| N (Training Set) | 35 |

| N (Test Set) | 10 |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.75 |

| Predicted R² (External Test Set) | 0.81 |

The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. toxicology.org Molecular descriptors are calculated properties that quantify various aspects of a molecule's physicochemical characteristics. chemintelligence.com They can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Require the 3D coordinates of the atoms (e.g., molecular volume, surface area, dipole moment).

4D Descriptors: Consider the conformational flexibility of the molecule.